Cas no 887411-97-4 (Benzoic acid,4-[4-(1-methylethoxy)phenoxy]-)

Benzoic acid, 4-[4-(1-methylethoxy)phenoxy]-, is a substituted benzoic acid derivative featuring a phenoxy group with an isopropoxy substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex molecules. The presence of the isopropoxy-phenoxy moiety enhances its solubility in organic solvents, facilitating its use in coupling reactions or functional group transformations. Its structural features may also contribute to specific electronic or steric effects, making it valuable in the design of bioactive compounds or specialty chemicals. The compound is typically characterized by standard analytical techniques, including NMR and HPLC.
Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- structure
887411-97-4 structure
Product Name:Benzoic acid,4-[4-(1-methylethoxy)phenoxy]-
CAS No:887411-97-4
MF:C16H16O4
MW:272.295845031738
MDL:MFCD07779208
CID:713032
PubChem ID:22831868
Update Time:2025-05-25

Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[4-(1-methylethoxy)phenoxy]-
    • 4-(4-ISOPROPOXY-PHENOXY)-BENZOIC ACID
    • 4-(4-propan-2-yloxyphenoxy)benzoic acid
    • 887411-97-4
    • 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid
    • 4-(4-isopropoxy-phenoxy)benzoic acid
    • A1-04750
    • DTXSID10628532
    • 4-(4-isopropoxyphenoxy)benzoic acid
    • MDL: MFCD07779208
    • Inchi: 1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18)
    • InChI Key: BFAGGMQCUVFICU-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)OC1C=CC(C(=O)O)=CC=1)C(C)C

Computed Properties

  • Exact Mass: 272.10500
  • Monoisotopic Mass: 272.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 417.0±30.0 °C at 760 mmHg
  • Flash Point: 152.5±18.1 °C
  • Refractive Index: 1.57
  • PSA: 55.76000
  • LogP: 3.96430
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- Security Information

Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- Pricemore >>

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Additional information on Benzoic acid,4-[4-(1-methylethoxy)phenoxy]-

Recent Advances in the Study of Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- (CAS: 887411-97-4)

The compound Benzoic acid,4-[4-(1-methylethoxy)phenoxy]-, with the CAS number 887411-97-4, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential clinical applications, making it a subject of intense scientific scrutiny.

One of the key areas of research has been the compound's role as a potential modulator of specific biological pathways. Preliminary findings suggest that Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- may interact with certain cellular receptors, influencing signaling cascades that are critical in disease progression. For instance, studies have indicated its potential efficacy in modulating inflammatory responses, which could have implications for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential as an anticancer agent. Laboratory experiments have demonstrated that Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. These findings are supported by in vitro and in vivo studies, which highlight the compound's ability to selectively target cancer cells while sparing healthy tissues, a characteristic that is highly desirable in oncology drug development.

The synthesis and optimization of Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- have also been a focal point of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable methods for producing this compound, which is crucial for its further evaluation in preclinical and clinical settings. Researchers have also explored structural modifications to enhance its bioavailability and reduce potential side effects, paving the way for its potential use in human therapeutics.

Despite these promising developments, challenges remain in the translation of Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- from bench to bedside. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future studies. However, the growing body of evidence supporting its therapeutic potential underscores the importance of continued research in this area.

In conclusion, Benzoic acid,4-[4-(1-methylethoxy)phenoxy]- (CAS: 887411-97-4) represents a compelling candidate for further investigation in the field of chemical biology and pharmaceutical sciences. Its multifaceted pharmacological properties and potential applications in treating inflammatory diseases and cancer highlight its significance as a research focus. As scientific understanding of this compound deepens, it may pave the way for novel therapeutic strategies and drug development initiatives.

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